4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole
Description
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole (CAS: 2031261-15-9) is a pyrazole derivative featuring a methyl group at the 1-position and an azetidin-3-ylmethyl substituent at the 4-position. Its dihydrochloride salt form (molecular formula: C₈H₁₅Cl₂N₃; molecular weight: 224.13) is commonly utilized in pharmaceutical research due to its stability and solubility .
Properties
Molecular Formula |
C8H13N3 |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(azetidin-3-ylmethyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13N3/c1-11-6-8(5-10-11)2-7-3-9-4-7/h5-7,9H,2-4H2,1H3 |
InChI Key |
WLLWODKOVNWSOV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole typically involves the reaction of azetidine derivatives with pyrazole derivatives. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Amines, thiols; reactions often conducted in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to inhibition or activation of their functions. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomerism and Substitution Patterns
The following table summarizes key structural and physicochemical differences between 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole and its analogs:
Key Observations :
- Positional Isomerism : The compound 5-(azetidin-3-yl)-1-methyl-1H-pyrazole (MW: 235.11) is a positional isomer of the target compound, with the azetidine group at the 5-position instead of the 4-position. This difference may influence receptor binding due to altered steric and electronic environments .
- Complex Hybrids : The benzoyl-linked compound (MW: 453.56) demonstrates how extended aromatic systems and bulky substituents can improve target affinity but may complicate synthetic accessibility .
Bioactivity and Therapeutic Potential
- Kinase Inhibition : Sulfonyl-linked pyrazole analogs (e.g., 4-{[3-(4-chlorophenyl)-4-phenyl-4,5-dihydro-1H-pyrazol-1-yl]sulfonyl}-1-methyl-1H-pyrazole , MW: 452) highlight the role of sulfonyl groups in enhancing kinase inhibition, a property that could be explored in the target compound .
Biological Activity
4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole features a pyrazole ring fused with an azetidine moiety, contributing to its unique chemical properties. The molecular formula is with a molecular weight of approximately 168.21 g/mol.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 168.21 g/mol |
| LogP | 0.9 |
| Solubility (pH 7.4) | 191 μM |
| TPSA | 68 Ų |
The biological activity of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole is primarily attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound shows potential as an inhibitor of various enzymes involved in inflammatory and cancer pathways.
- Signal Pathway Modulation : It may modulate pathways such as NF-κB and MAPK, which are crucial for cellular responses to stress and inflammation .
Antimicrobial and Antiviral Properties
Research has indicated that this compound exhibits antimicrobial and antiviral properties. In vitro studies have demonstrated its efficacy against a range of pathogens, suggesting its potential as a therapeutic agent in infectious diseases .
Anti-inflammatory and Anticancer Potential
Preliminary studies suggest that 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole may act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines. Additionally, its anticancer properties have been explored, showing promise in inducing apoptosis in cancer cell lines .
Case Studies
- Anticancer Activity : In a study examining the effects of various pyrazole derivatives on cancer cells, it was found that compounds similar to 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole significantly reduced cell viability in human breast cancer cells through apoptosis induction .
- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several pyrazole derivatives against common bacterial strains. The results showed that 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole had a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as an alternative treatment option .
Structure-Activity Relationship (SAR)
The biological activity of 4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole can be influenced by structural modifications. SAR studies have highlighted that variations in the azetidine ring or substitutions on the pyrazole moiety can enhance or diminish activity against specific targets .
Table 2: SAR Findings
| Modification | Effect on Activity |
|---|---|
| Methyl group on pyrazole | Increased anticancer activity |
| Fluorine substitution | Enhanced antimicrobial properties |
Q & A
Q. How does the compound interact with cytochrome P450 enzymes, and what are the implications for metabolic profiling?
- Methodological Answer :
- CYP Inhibition Assays : Incubate with human liver microsomes and monitor NADPH depletion. LC-MS/MS identifies metabolites (e.g., hydroxylation at azetidine C3) .
- Implications : High CYP3A4 affinity may necessitate dose adjustments or co-administration with inhibitors (e.g., ketoconazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
